4-(2-Fluoroethyl)pyridine
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Overview
Description
4-(2-Fluoroethyl)pyridine is a fluorinated pyridine derivative, characterized by the presence of a fluoroethyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethyl)pyridine typically involves the introduction of a fluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluoroethylating agent under controlled conditions. For instance, the reaction of 4-bromopyridine with 2-fluoroethylamine in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs advanced fluorination techniques. These methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The process conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-(2-Fluoroethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Industry: The compound is utilized in the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)pyridine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-Fluoropyridine
- 2-Fluoroethylpyridine
- 3-Fluoroethylpyridine
Comparison: 4-(2-Fluoroethyl)pyridine is unique due to the specific positioning of the fluoroethyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-fluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPRNTWQRLZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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